molecular formula C5H14N2O2S B8676237 N-(2-amino-2-methylpropyl)methanesulfonamide

N-(2-amino-2-methylpropyl)methanesulfonamide

Cat. No.: B8676237
M. Wt: 166.24 g/mol
InChI Key: RIXFQADCFKRJMV-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)methanesulfonamide is a useful research compound. Its molecular formula is C5H14N2O2S and its molecular weight is 166.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)methanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-5(2,6)4-7-10(3,8)9/h7H,4,6H2,1-3H3

InChI Key

RIXFQADCFKRJMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNS(=O)(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-propane-1,2-diamine (2.00 g, 22.7 mmol, 2.38 mL, 1.1 eq.) was placed in CH2Cl2 (100 mL). Mesyl chloride (2.35 g, 20.7 mmol, 1.59 mL, 1.0 eq.) was added over a period of five minutes followed by triethylamine (6.27 g, 62.1 mmol, 8.71 mL, 3.0 eq.). The reaction was stirred for 30 minutes and then concentrated under reduced pressure. Purification by basic alumina chromatography using a gradient of 0-15% MeOH/CH2Cl2 as the eluting solvent to obtain N-(2-amino-2-methyl-propyl)-methanesulfonamide as a white solid (1.15 g, 33%). LCMS (m/e) 167 (M+1); 1H-NMR (CDCl3, 400 MHz) δ 2.98 (s, 3H), 2.95 (s, 2H), 1.17 (s, 3H), 1.16 (s, 3H).
Quantity
2.38 mL
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Quantity
8.71 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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